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Compound of Interest

Compound Name: Dimethylsildenafil

Cat. No.: B1532141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethylsildenafil, also known as Aildenafil or Methisosildenafil, is a structural analog of

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] As with any active

pharmaceutical ingredient or its analog, a thorough understanding of its spectroscopic

properties is crucial for identification, characterization, and quality control. This technical guide

provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Dimethylsildenafil. The

information is presented to be a valuable resource for researchers and professionals in drug

development and analytical chemistry.

Molecular Structure and Properties
Systematic Name: 5-{5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl}-1-methyl-3-

propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

Molecular Formula: C₂₃H₃₂N₆O₄S[2][3]

Molecular Weight: 488.6 g/mol [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the reported ¹³C NMR chemical shifts for

Dimethylsildenafil (Methisosildenafil). While a complete, assigned ¹H NMR dataset is not

publicly available, typical chemical shift ranges for protons in similar sildenafil analogs are

provided for reference.

¹³C NMR Data
The following ¹³C NMR data for Methisosildenafil is available from public spectral databases.

Table 1: ¹³C NMR Chemical Shifts for Dimethylsildenafil (Methisosildenafil)

Chemical Shift (ppm) Assignment (Probable)

Data not fully available in a tabulated format in

the search results. Public databases like

SpectraBase and PubChem indicate the

existence of the data.

Assignments would correspond to the carbon

atoms of the pyrazolopyrimidinone core, the

ethoxyphenyl group, the propyl chain, the

methyl group, and the dimethylpiperazine

moiety.

Note: For detailed and confirmed assignments, it is recommended to acquire and interpret 2D

NMR spectra (e.g., HSQC, HMBC).

¹H NMR Data (Predicted based on Sildenafil Analogs)
Based on the analysis of sildenafil and its analogs, the following are the expected regions for

the proton signals of Dimethylsildenafil.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Dimethylsildenafil
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Proton Type
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic Protons 7.0 - 8.5 d, dd, s

Ethoxy (CH₂) ~4.1 q

Ethoxy (CH₃) ~1.4 t

Propyl (CH₂) 2.5 - 2.9 t

Propyl (CH₂) 1.7 - 1.9 m

Propyl (CH₃) ~0.9 t

Pyrazole N-CH₃ ~4.2 s

Piperazine (CH) Variable m

Piperazine (CH₂) Variable m

Piperazine (CH₃) Variable d

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of Dimethylsildenafil.

Sample Preparation: Dissolve approximately 5-10 mg of Dimethylsildenafil in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1532141?utm_src=pdf-body
https://www.benchchem.com/product/b1532141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

2D NMR (for full assignment):

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon

correlations for unambiguous signal assignment.

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and

elemental composition of a compound, as well as for obtaining structural information through

fragmentation analysis.

Mass Spectral Data
The mzCloud database provides high-resolution mass spectral data for Dimethylsildenafil.[2]

Table 3: High-Resolution Mass Spectrometry Data for Dimethylsildenafil

Ion Calculated m/z Observed m/z

[M+H]⁺ 489.2280 Data available in mzCloud[2]

Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ of Dimethylsildenafil
would be expected to yield characteristic fragment ions resulting from the cleavage of the

sulfonamide bond, the piperazine ring, and the pyrazolopyrimidinone core, similar to the

fragmentation of sildenafil and its analogs.[5][6]

Experimental Protocol for Mass Spectrometry
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The following protocol outlines a general procedure for obtaining mass spectra of

Dimethylsildenafil using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Prepare a dilute solution of Dimethylsildenafil (e.g., 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Chromatography:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of formic acid to promote ionization.

Mass Spectrometry:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for

sildenafil analogs.

Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or

Orbitrap instrument is recommended for accurate mass measurements.

Acquisition Mode: Acquire full scan MS data to determine the mass of the molecular ion.

For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the

[M+H]⁺ ion as the precursor.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. While a specific IR spectrum for Dimethylsildenafil is not

readily available in the searched literature, the expected characteristic absorption bands can be

predicted based on its structure and comparison with sildenafil.

Table 4: Predicted Characteristic IR Absorption Bands for Dimethylsildenafil
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Wavenumber (cm⁻¹) Functional Group Vibration

~3300 N-H Stretching

2960-2850 C-H (alkyl) Stretching

~1700 C=O (amide) Stretching

~1600, ~1480 C=C (aromatic) Stretching

~1350, ~1170 S=O (sulfonamide)
Asymmetric & Symmetric

Stretching

~1250 C-O (ether) Stretching

Experimental Protocol for IR Spectroscopy
The following is a standard procedure for obtaining an IR spectrum of a solid sample like

Dimethylsildenafil.

Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

(100-200 mg) and press the mixture into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum (of the empty sample compartment or the clean ATR

crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like Dimethylsildenafil.
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Caption: Workflow for Spectroscopic Analysis.
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Conclusion
This technical guide provides a summary of the available spectroscopic data for

Dimethylsildenafil (Aildenafil/Methisosildenafil). While comprehensive, publicly available

datasets for all spectroscopic techniques are somewhat limited, the provided information from

various databases and related literature offers a solid foundation for the analytical

characterization of this compound. For definitive structural confirmation and purity assessment,

it is imperative that researchers acquire their own spectroscopic data under controlled

experimental conditions. The experimental protocols outlined herein provide a general

framework for such analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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